![molecular formula C28H31NO3 B14313448 4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine CAS No. 112767-12-1](/img/structure/B14313448.png)
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
カタログ番号:
B14313448
CAS番号:
112767-12-1
分子量:
429.5 g/mol
InChIキー:
WNHZBCCFSHNTLC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical formula is C24H29NO3 .
- The compound features a piperidine ring substituted with a diphenylmethylidene group and a trimethoxyphenylmethyl group.
- TMTM exhibits interesting pharmacological properties and has been studied for various applications.
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine: , is a piperidine derivative.
準備方法
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with diphenylmethane in the presence of an acid catalyst.
- The resulting intermediate undergoes cyclization with piperidine to form TMTM.
- Reaction Conditions :
- Acid-catalyzed condensation: Typically carried out in an organic solvent (e.g., ethanol or toluene) at elevated temperatures.
- Cyclization: Performed under reflux conditions using piperidine and a suitable solvent.
- Industrial Production :
- TMTM is not produced on an industrial scale due to its specialized applications.
化学反応の分析
- Reactions :
- Oxidation : TMTM can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction of the diphenylmethylidene group may yield reduced derivatives.
- Substitution : Substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide , manganese dioxide , or peracids .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride .
- Substitution : Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.
- Major Products :
- Oxidation may yield aldehydes, ketones, or carboxylic acids.
- Reduction could produce secondary amines.
- Substitution reactions lead to various derivatives.
科学的研究の応用
- Chemistry : TMTM serves as a building block for designing novel organic molecules.
- Biology : It has been investigated for potential bioactivity, including antiproliferative and anti-inflammatory effects.
- Medicine : TMTM derivatives may have applications in drug discovery.
- Industry : Limited industrial use, but its structural motifs inspire new compounds.
作用機序
- TMTM’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
類似化合物との比較
- Similar Compounds :
- 2,4,5-Trimethoxyphenethylamine (also known as TMA-2 ): Shares the trimethoxyphenyl group but lacks the piperidine ring.
- Diphenylmethane : The parent compound without the piperidine or trimethoxyphenyl groups.
- Uniqueness of TMTM :
- TMTM combines both aromatic and piperidine moieties, making it structurally distinct.
- Its unique combination of functional groups contributes to its diverse properties.
特性
CAS番号 |
112767-12-1 |
|---|---|
分子式 |
C28H31NO3 |
分子量 |
429.5 g/mol |
IUPAC名 |
4-benzhydrylidene-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C28H31NO3/c1-30-25-15-14-24(27(31-2)28(25)32-3)20-29-18-16-23(17-19-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-20H2,1-3H3 |
InChIキー |
WNHZBCCFSHNTLC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate
Cat. No.: B14313365
CAS No.: 113903-98-3
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chlorid...
Cat. No.: B14313371
CAS No.: 114076-91-4
Azulene, 2-methyl-5-(1-methylethyl)-
Cat. No.: B14313377
CAS No.: 114622-44-5
(1E)-1-(tert-Butylimino)-3-methylbutan-2-one
Cat. No.: B14313382
CAS No.: 110383-29-4


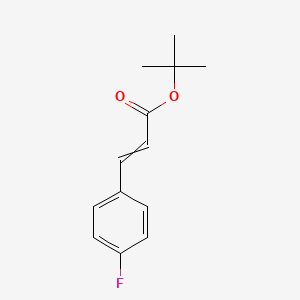
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
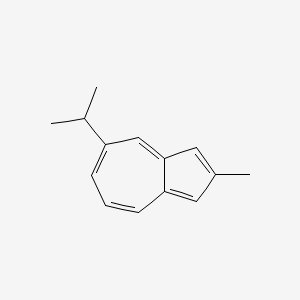
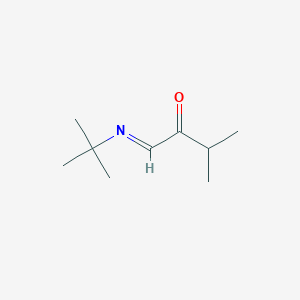
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
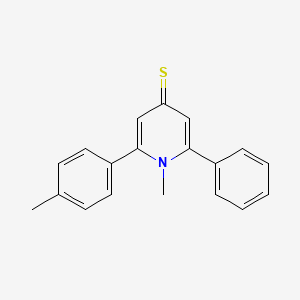
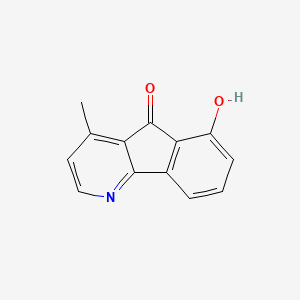
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
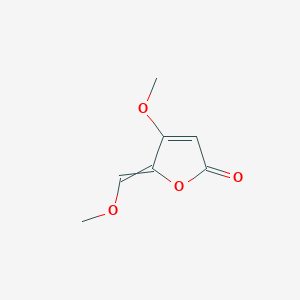
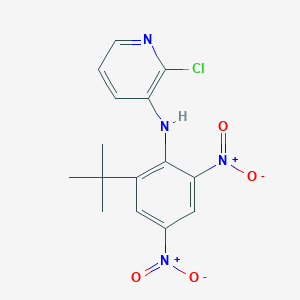
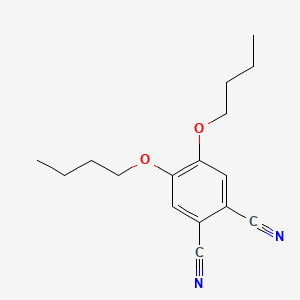
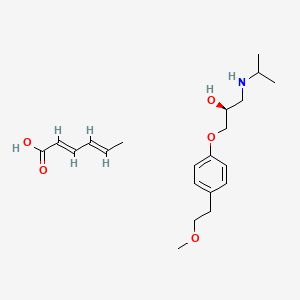
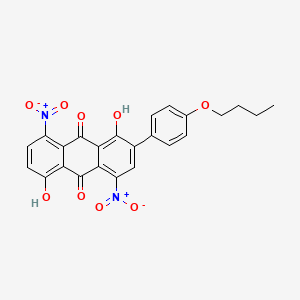
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
